4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
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Overview
Description
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is an organic compound that features a thiazole ring substituted with a 4,5-dimethoxy-2-methylphenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.
Substitution with 4,5-Dimethoxy-2-methylphenyl Group: The thiazole ring is then subjected to a substitution reaction with 4,5-dimethoxy-2-methylphenyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, nucleophiles such as ammonia, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-aminophenyl) (4,5-dimethoxy-2-methylphenyl)-: This compound shares a similar structural motif with 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine, featuring a 4,5-dimethoxy-2-methylphenyl group.
4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid: Another compound with a 4,5-dimethoxy-2-methylphenyl group, but with different functional groups and properties.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the amine group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLOGYFHHNTDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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